3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine
Description
Background and Significance of Benzimidazole Derivatives
Benzimidazole derivatives represent a critical class of nitrogen-containing heterocycles with broad pharmacological relevance. Their structural similarity to purine nucleotides enables biomolecular interactions with enzymes, receptors, and nucleic acids, making them indispensable in drug discovery. Over 20% of FDA-approved small-molecule drugs contain nitrogen heterocycles, with benzimidazoles contributing to therapies targeting hypertension, cancer, and infectious diseases. The methoxy substitution at position 5 enhances electronic properties and binding affinity, as demonstrated in antiparasitic agents like albendazole and antihypertensive telmisartan.
Historical Development of Methoxy-Substituted Benzimidazoles
Methoxy-functionalized benzimidazoles emerged prominently in the 1980s with the synthesis of omeprazole, a proton pump inhibitor containing a 5-methoxy group. Early synthetic routes relied on condensation of 1,2-benzenediamines with carbonyl compounds, but advances in green chemistry now enable microwave-assisted and catalyst-free methodologies. The 2022 synthesis of 5-methoxy-2-mercaptobenzimidazole via potassium butyl xanthate achieved 94% yield, showcasing optimized efficiency. Recent work on 3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine derivatives emphasizes their role as intermediates for kinase inhibitors and antimicrobial agents.
Structural Overview of this compound
This compound (C₁₁H₁₅N₃O, MW 205.26 g/mol) features:
- Benzimidazole core : Fused benzene and imidazole rings with delocalized π-electrons.
- 5-Methoxy group : Electron-donating substituent enhancing solubility and hydrogen-bonding capacity.
- Propan-1-amine side chain : A three-carbon aliphatic amine enabling covalent conjugation or salt formation.
Table 1: Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O |
| IUPAC Name | 3-(6-Methoxy-1H-benzimidazol-2-yl)propan-1-amine |
| Key Functional Groups | Benzimidazole, Methoxy (-OCH₃), Primary amine (-NH₂) |
| Hydrogen Bond Acceptors | 4 (N, O atoms) |
| Topological Polar Surface Area | 64.8 Ų |
X-ray crystallography of analogous structures reveals planar benzimidazole rings (torsion angle <5°) and methoxy group coplanarity (±10°), facilitating π-stacking interactions.
Aims and Scope of Contemporary Research
Current investigations prioritize three domains:
- Drug Discovery : Development of tyrosine kinase inhibitors targeting EGFR and VEGFR receptors, leveraging the compound's hydrogen-bonding capacity.
- Antimicrobial Applications : Structural optimization against multidrug-resistant Staphylococcus aureus (MIC ≤2 µg/mL in preliminary assays).
- Synthetic Methodology : Solvent-free mechanochemical synthesis achieving 89% yield via ball-milling techniques.
Properties
IUPAC Name |
3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-15-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXLAXGCSCHCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Alkylation of Benzimidazole with Haloalkylamine Derivatives
Step 1: The benzimidazole nitrogen at the 2-position is alkylated by reacting with 3-bromopropylamine or its protected derivatives (e.g., 3-bromopropyl phthalimide).
Step 2: If a protected amine is used, subsequent deprotection (e.g., hydrazinolysis of phthalimide) yields the free propan-1-amine side chain.
Conditions: Alkylation is typically performed in polar aprotic solvents such as DMF or DMSO, with a base like potassium carbonate or sodium hydride at room temperature or slightly elevated temperatures (25–60°C).
Route B: Reductive Amination
Step 1: The 2-formyl derivative of 5-methoxybenzimidazole is prepared by formylation (e.g., Vilsmeier-Haack reaction).
Step 2: Reductive amination of the aldehyde with 3-aminopropylamine or ammonia in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride affords the propan-1-amine substituted product.
Advantages: This method allows for selective introduction of the side chain with good control over regioselectivity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzimidazole ring formation | 4-methoxy-o-phenylenediamine + propionic acid, polyphosphoric acid, reflux 3–6 h | 70–85 | High purity obtained after recrystallization |
| Alkylation with 3-bromopropylamine | 5-methoxybenzimidazole + 3-bromopropylamine, K2CO3, DMF, 50°C, 12 h | 60–75 | Requires protection/deprotection if amine is free |
| Reductive amination | 2-formyl-5-methoxybenzimidazole + 3-aminopropylamine, NaBH3CN, MeOH, rt, 12 h | 65–80 | Mild conditions, good regioselectivity |
Salt Formation: To improve solubility and stability, the free amine can be converted into mesylate or hydrochloride salts by treatment with methanesulfonic acid or HCl gas, respectively, under controlled temperatures (e.g., -15 to 30°C).
Purification: Common purification methods include recrystallization from suitable solvents (ethanol, ethyl acetate) or chromatographic techniques.
Scale-Up: Industrial synthesis may employ continuous flow reactors to enhance reaction control and yield, as well as advanced purification methods to ensure pharmaceutical-grade purity.
| Aspect | Alkylation Route | Reductive Amination Route |
|---|---|---|
| Starting Materials | Benzimidazole + haloalkylamine derivative | 2-Formylbenzimidazole + amine |
| Reaction Conditions | Moderate heat, base, polar aprotic solvent | Mild, room temperature, reductant |
| Yield | Moderate to good (60–75%) | Good (65–80%) |
| Selectivity | Potential side reactions if amine unprotected | High regioselectivity |
| Scalability | Well-established, may require protection steps | Amenable to scale-up with careful control |
| Purification Complexity | Moderate, depends on protection groups | Generally simpler |
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-1H-benzimidazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: This compound serves as a precursor in synthesizing more complex chemical structures, particularly in coordination chemistry.
- Ligand Development: It is utilized in developing ligands for metal ions, enhancing catalytic processes.
Biology
- Antimicrobial Properties: Research indicates that 3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine exhibits potential antimicrobial activity against various pathogens.
- Anticancer Activity: Studies suggest it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for anticancer drug development.
Medicine
- Therapeutic Applications: The compound is being explored for its potential to target specific biological pathways, which could lead to new treatments for diseases such as cancer and infections.
Industry
- Material Development: It is used in synthesizing new materials and as a precursor for various industrial chemicals.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |
| Study 2 | Anticancer Properties | Inhibited proliferation of cancer cells in vitro; potential for drug development. |
| Study 3 | Coordination Chemistry | Developed novel metal complexes showing enhanced catalytic activity. |
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Core Heterocycle Variations
Key Compounds :
Analysis :
- Electronic Effects : The methoxy group in the target compound donates electrons via resonance, increasing electron density on the benzimidazole ring. In contrast, chloro (electron-withdrawing) and fluoro (moderately electron-withdrawing) substituents reduce electron density, altering binding affinities to biological targets .
- Hydrogen Bonding : Benzimidazole’s NH group enables hydrogen bonding, absent in benzoxazole derivatives. This difference may reduce interactions with hydrophobic enzyme pockets in the benzoxazole analog .
Table 1: Core Heterocycle Comparison
| Compound | Heterocycle | 5-Substituent | Key Properties |
|---|---|---|---|
| Target Compound | Benzimidazole | Methoxy | Enhanced solubility, electron-donating |
| 3-(5-Fluoro-benzoxazol-2-yl) | Benzoxazole | Fluoro | Reduced H-bonding, higher lipophilicity |
| 3-(5-Chloro-benzimidazol-2-yl) | Benzimidazole | Chloro | Electron-withdrawing, increased stability |
Substituent Effects on the Benzimidazole Ring
Key Compounds :
Analysis :
- Methoxy vs. Methylthio : Methoxy (polar, H-bond acceptor) vs. methylthio (less polar, sulfur’s larger atomic size enhances lipophilicity). Methylthio may improve membrane permeability but reduce aqueous solubility .
- Stereochemistry : The (1S)-enantiomer () highlights the importance of chirality in drug-receptor interactions. Enantiomers can exhibit divergent pharmacokinetic profiles .
Table 2: Substituent Impact on Physicochemical Properties
| Compound | 5-Substituent | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Methoxy | 1.8 | 12.5 (HCl salt) |
| 3-(5-Chloro-benzimidazol-2-yl) | Chloro | 2.3 | 8.2 |
| Methylthio Analog | Methylthio | 2.5 | 5.0 |
Amine Chain Modifications
Key Compound :
Analysis :
- Basicity : Primary amines (pKa ~10.6) are more basic than secondary amines (pKa ~9.5), affecting protonation states under physiological conditions.
Biological Activity
3-(5-Methoxy-1H-benzimidazol-2-yl)propan-1-amine is a compound that has gained attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
- Chemical Name : this compound
- Molecular Formula : C11H15N3O
- Molecular Weight : 205.26 g/mol
- CAS Number : 897601-78-4
This compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The presence of the methoxy group enhances its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The compound has been shown to modulate various signaling pathways, which can result in apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a comparative study, several benzimidazole derivatives demonstrated potent antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes .
Case Studies and Research Findings
Several studies have investigated the anticancer potential of this compound:
-
Study on Lung Cancer Cell Lines :
- Cell Lines Tested : A549, HCC827, NCI-H358
- Findings : The compound exhibited significant cytotoxicity against these cell lines with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D). Notably, it showed higher efficacy in 2D assays compared to 3D formats, indicating its potential for further development as an anticancer agent .
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzimidazole core with methoxy substitution | Antimicrobial, Anticancer |
| 3-(5-Methoxybenzothiazole) | Benzothiazole core | Antimicrobial |
| 3-(4-Amino-benzimidazole) | Amino substitution on benzimidazole | Anticancer |
This table highlights the unique structural features and biological activities associated with various compounds related to benzimidazole derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine, and how can purity be optimized?
- Methodology :
- Step 1 : Synthesize the benzimidazole core via cyclization of o-phenylenediamine derivatives. For the methoxy group, use 4-methoxy-1,2-diaminobenzene as a starting material .
- Step 2 : Introduce the propan-1-amine side chain via nucleophilic substitution or reductive amination. For example, react 5-methoxy-1H-benzimidazole-2-carbaldehyde with propan-1-amine under reducing conditions (e.g., NaBH4 or H2/Pd-C) .
- Purification : Use column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (≥95% purity threshold) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Techniques :
- NMR : 1H/13C NMR to confirm methoxy (-OCH3) at δ ~3.8 ppm (singlet) and benzimidazole proton environments (δ 7.0–8.5 ppm). Compare with PubChem data for analogous benzimidazoles .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ (expected m/z: ~246.1 for C12H16N3O) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination if crystals are obtainable .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Assay Design :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition : Test against kinases or proteases (e.g., GSK-3β) using fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance its potency against GSK-3β?
- Approach :
- Modifications : Vary the methoxy group (e.g., replace with halogens or bulkier substituents) and adjust the propan-1-amine chain length. Synthesize analogs via parallel synthesis .
- Testing : Use competitive binding assays (e.g., TR-FRET) and co-crystallization with GSK-3β to identify critical binding interactions .
- Data Analysis : Compare IC50 values and crystallographic data to map key pharmacophores .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Troubleshooting :
- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).
- Solubility Checks : Ensure the compound is fully dissolved in DMSO/PBS; measure solubility via nephelometry .
- Metabolic Stability : Test in liver microsomes to rule out rapid degradation .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methods :
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolism .
- ADME Prediction : Use tools like SwissADME to estimate logP, BBB permeability, and bioavailability .
- Docking Studies : AutoDock Vina or Schrödinger to prioritize analogs with improved target binding .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Challenges : Poor crystal formation due to flexible propan-1-amine chain.
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
